Rhenocene

Description

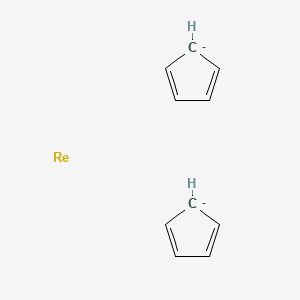

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

56261-86-0 |

|---|---|

Molecular Formula |

C10H10Re-2 |

Molecular Weight |

316.39 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;rhenium |

InChI |

InChI=1S/2C5H5.Re/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1; |

InChI Key |

GIIGKEMSTYQGOS-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Re] |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Re] |

Synonyms |

is(cyclopentadienyl)rhenium bisCPR |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Rhenocene Complexes and Their Derivatives

Conventional Synthetic Routes to Bis(η⁵-cyclopentadienyl)hydridorhenium(III) (Cp₂ReH)

The parent rhenocene hydride, Cp₂ReH, is a crucial starting material for the synthesis of many this compound derivatives. Its preparation has been refined over the years to improve yields and convenience.

Reduction of Rhenium Halide Precursors

A widely utilized and improved method for synthesizing bis(η⁵-cyclopentadienyl)hydridorhenium(III) involves the direct reduction of a rhenium halide precursor in the presence of a cyclopentadienyl (B1206354) source. An effective procedure starts with rhenium(V) chloride (ReCl₅). datapdf.com

The reaction is typically carried out by treating ReCl₅ with sodium cyclopentadienide (B1229720) (NaC₅H₅) and a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in an etheral solvent like dimethoxyethane (DME). datapdf.com This one-pot synthesis provides Cp₂ReH in yields of approximately 40%. datapdf.com The sodium borohydride serves to reduce the rhenium center to the +3 oxidation state found in the final product. datapdf.comrsc.orgrsc.org

Reaction Scheme: ReCl₅ + excess NaC₅H₅ + NaBH₄ → Cp₂ReH

This method offers a convenient entry point into this compound chemistry, avoiding the more challenging conditions of earlier synthetic approaches. datapdf.com

Ligand Substitution Strategies from Carbonyl Rhenium Complexes

While less common for the direct synthesis of the parent Cp₂ReH, ligand substitution from rhenium carbonyl complexes represents a fundamental approach in organorhenium chemistry. These methods are versatile for creating various organometallic rhenium compounds by displacing ligands like carbon monoxide (CO) or halides with other functional groups. For instance, complexes such as [Re₂(CO)₈(NCMe)₂] can react with ligands to substitute the acetonitrile (B52724) (NCMe) group. researchgate.net The principles of ligand exchange are foundational and can be adapted for the synthesis of cyclopentadienyl rhenium complexes from appropriate starting materials like bromopentacarbonylrhenium(I), though direct conversion to Cp₂ReH via this route is not the preferred method.

Synthetic Approaches to Substituted and Functionalized Rhenocenes

The functionalization of the cyclopentadienyl (Cp) rings or direct substitution at the rhenium center allows for the tuning of the electronic and steric properties of this compound complexes.

Introduction of Alkyl and Silyl (B83357) Groups

Alkyl and silyl derivatives of this compound are typically synthesized from the parent hydride, Cp₂ReH. The first step involves deprotonation of Cp₂ReH using a strong base, such as butyllithium (B86547) (BuLi), to generate the corresponding lithium salt, Cp₂ReLi. datapdf.com

This this compound anion is a potent nucleophile and readily reacts with primary alkyl halides (R-X) to yield neutral alkylthis compound derivatives (Cp₂Re-R) in high yields. datapdf.com This method provides a clean and efficient route to a range of alkylated products.

For the introduction of silyl groups, a similar strategy can be employed. While specific examples for this compound are part of broader synthetic strategies for functionalized metallocenes, the general principle involves the reaction of a lithiated metallocene with a halosilane, such as Me₃SiCl. beilstein-journals.org

| Derivative Type | Reagents | Product | Typical Yield |

| Alkylation | 1. BuLi2. R-X (primary alkyl halide) | Cp₂Re-R | Excellent |

| Silylation | 1. BuLi2. R₃Si-Cl | Cp₂Re-SiR₃ | High |

This table summarizes the general synthetic routes for alkyl and silyl derivatives of this compound.

Synthesis of Permethylated this compound Analogues

Permethylated this compound, also known as decamethylthis compound (B1670012), features cyclopentadienyl rings where each hydrogen atom is replaced by a methyl group (denoted as Cp). The synthesis of the permethylated hydride, (C₅Me₅)₂ReH or Cp₂ReH, can be achieved through metal vapor synthesis. This technique involves the cocondensation of rhenium vapor with 1,2,3,4,5-pentamethylcyclopentadiene (B1201788) at low temperatures. rsc.org

This approach directly yields the desired bis(η-pentamethylcyclopentadienyl)rhenium hydride. This hydride can then be converted to the neutral decamethylthis compound, (C₅Me₅)₂Re, through photolysis. rsc.org The resulting permethylated this compound is a stable, monomeric compound. rsc.org

Synthesis of Ansa-Bridged this compound Systems

Ansa-metallocenes are compounds where the two cyclopentadienyl rings are covalently linked by a bridging group, often referred to as a "handle" (ansa is Latin for handle). researchgate.net This bridge restricts the rotation of the Cp rings and can significantly alter the geometry and reactivity of the metal center.

The synthesis of ansa-bridged rhenocenes has been developed, particularly for systems with silicon-based bridges. The synthetic strategy commences with an alkylthis compound derivative, such as methylthis compound (Cp₂Re-Me). The key steps are:

Dilithiation: The two cyclopentadienyl rings of Cp₂Re-Me are deprotonated using a strong base, typically butyllithium in the presence of a chelating agent, to form a dilithio species, (η⁵-C₅H₄Li)₂ReCH₃.

Reaction with Dihalosilanes: The dilithiated intermediate is then treated with a dichlorosilane, such as dimethyldichlorosilane (Me₂SiCl₂) or 1,2-dichlorotetramethyldisilane (B129461) (Cl(SiMe₂)₂Cl), to form the ansa-bridge.

This procedure successfully yields ansa-bridged this compound methyl complexes with one or two silicon atoms in the bridge. For instance, the reaction with Me₂SiCl₂ produces (η⁵-C₅H₄-SiMe₂-η⁵-C₅H₄)ReCH₃. These complexes can be isolated as pure solids and have been characterized by NMR spectroscopy and X-ray crystallography.

| Bridging Group Precursor | Resulting Ansa-Rhenocene Complex | Bridge Type |

| Me₂SiCl₂ | (η⁵-C₅H₄-SiMe₂-η⁵-C₅H₄)ReCH₃ | Single silicon atom |

| Cl(SiMe₂)₂Cl | (η⁵-C₅H₄-SiMe₂-SiMe₂-η⁵-C₅H₄)ReCH₃ | Two silicon atoms |

This table outlines the synthesis of ansa-bridged this compound systems with different silicon-based bridges.

Dilithiation and Bridging Agent Reactions

A key strategy for introducing structural constraints and modifying the electronic properties of metallocenes is the formation of an ansa bridge, which links the two cyclopentadienyl (Cp) rings. For this compound, a powerful method to achieve this involves the direct modification of a pre-formed this compound complex. This "metal-first" approach begins with a stable this compound derivative, such as methylthis compound, (η⁵-C₅H₅)₂ReCH₃.

The core of this methodology is the dilithiation of the cyclopentadienyl rings. Treatment of methylthis compound with a strong base, typically n-butyllithium, results in the deprotonation of one hydrogen atom on each Cp ring, yielding a highly reactive dilithio intermediate, (η⁵-C₅H₄Li)₂ReCH₃. This intermediate is not typically isolated but is used in situ for the subsequent bridging reaction. researchgate.net

The introduction of the bridge is accomplished by reacting the dilithiated species with a suitable bridging agent, most commonly a dichlorosilane. The reaction with dichlorodimethylsilane (B41323) (Me₂SiCl₂) or 1,2-dichlorotetramethyldisilane (Cl(SiMe₂)₂Cl) leads to the formation of silicon-bridged ansa-rhenocene complexes. researchgate.net This salt elimination reaction is efficient and provides a high-yield route to these constrained molecules. The resulting bridged complexes can be purified by sublimation and are characterized as very air-sensitive orange crystals. researchgate.net

Table 1: Synthesis of ansa-Rhenocene Complexes via Dilithiation

| Starting Material | Reagents | Bridging Agent | Product |

|---|

Exploration of Alternative Ligand Assembly Techniques for Ansa-Metallocenes

While the dilithiation of a pre-formed this compound complex is an effective method, alternative strategies for assembling the bridged ligand framework are continuously explored to offer greater synthetic flexibility. The more traditional approach to ansa-metallocenes involves first synthesizing a ligand containing two cyclopentadienyl units linked by a bridge, followed by the deprotonation to form a dianion, and finally, reaction with a metal salt. acs.org For instance, the synthesis of 1,3-bis(indenyl)propane, followed by reaction with TiCl₄, is a classic route to chiral ansa-titanocene derivatives. uni-konstanz.de A variation of this "ligand-first" approach has been successfully applied to synthesize an ansa-rhenocene chloride complex, [Re{(η-C₅H₄)CMe₂(η-C₅H₄)}Cl], by reacting ReCl₅ with the pre-formed dipotassium (B57713) salt of the bridged ligand, [K₂(C₅H₄)CMe₂(C₅H₄)]. researchgate.netrsc.org

A promising and powerful alternative methodology that has gained prominence in organometallic synthesis is Ring-Closing Metathesis (RCM) . This technique is particularly useful for creating unsaturated carbon-bridged ansa-metallocenes. The strategy involves preparing a metallocene with two alkene-terminated side chains, such as a 1,1'-diallylmetallocene. researchgate.net In the presence of a ruthenium-based catalyst (e.g., a Grubbs' catalyst), an intramolecular metathesis reaction occurs, eliminating ethylene (B1197577) and forming a new carbon-carbon double bond that constitutes the bridge. researchgate.netorganic-chemistry.org This method has been successfully used to prepare ansa-ferrocenes, ansa-nickelocenes, and bridged zirconocenes. researchgate.netacs.org While a specific application of RCM to synthesize ansa-rhenocenes has not been detailed, it represents a highly viable and modern technique for the assembly of such ligand architectures, offering a distinct alternative to salt elimination pathways.

Formation of Mixed-Ring this compound Architectures

The synthesis of rhenocenes with two chemically distinct cyclopentadienyl-type rings allows for the fine-tuning of steric and electronic properties. A notable example is the preparation of the mixed-ring this compound hydride, (η⁵-C₅H₅)(η⁵-C₅Me₅)ReH. acs.org

The synthesis starts with a rhenium precursor bearing one of the desired rings, (η⁵-C₅Me₅)ReCl₄. This compound is then reacted with sodium cyclopentadienide (NaC₅H₅) to introduce the second, unsubstituted Cp ring. Concurrently, a reducing agent, sodium borohydride (NaBH₄), is used to provide the hydride ligand and reduce the rhenium center to the correct oxidation state. acs.org The reaction proceeds through a postulated intermediate such as (η⁵-C₅Me₅)(η⁵-C₅H₅)Re(BH₄)ₓ. The final product is isolated and purified by sublimation, yielding moderately air-sensitive, light yellow crystals. acs.org The success of this synthesis is highly dependent on the purity of the starting materials and the exclusion of moisture, as uncontrolled side reactions can lead to oily byproducts and significantly lower the yield. acs.org

Table 2: Synthesis of a Mixed-Ring this compound Hydride

| Rhenium Precursor | Reagents | Product |

|---|---|---|

| (η⁵-C₅Me₅)ReCl₄ | NaC₅H₅, NaBH₄ | (η⁵-C₅H₅)(η⁵-C₅Me₅)ReH |

Oxidative Addition and Reduction Pathways in this compound Synthesis

Oxidative addition and its reverse, reductive elimination, are fundamental reaction classes in organometallic chemistry that are central to the synthesis and reactivity of this compound derivatives. organic-chemistry.org Oxidative addition involves the addition of a molecule (like H₂) to the metal center, which increases the metal's formal oxidation state and coordination number by two. rsc.orgorganic-chemistry.org Reductive elimination is the opposite process, where two ligands on the metal center couple and are eliminated as a single molecule, decreasing the oxidation state and coordination number. organic-chemistry.orgacs.orgscilit.com

These pathways are critical in the chemistry of this compound hydrides and alkyls. The original synthesis of this compound hydride, (η⁵-C₅H₅)₂ReH, involves the reaction of a rhenium halide with a cyclopentadienyl source and a hydride source (e.g., NaBH₄). This process implicitly involves the oxidative addition of H-H or B-H bonds and subsequent steps to form the stable Re(III) hydride product.

Metal-Vapor Synthesis Techniques for this compound Derivatives

Metal-vapor synthesis, also known as metal-atom co-condensation, is a specialized technique for preparing organometallic compounds, particularly those that are difficult to access through conventional solution-phase methods. The process involves vaporizing the metal at high temperature and low pressure and co-condensing the metal atoms with an excess of a chosen ligand on a cold surface, typically cooled with liquid nitrogen.

This technique has been successfully employed for the preparation of this compound derivatives. For example, the synthesis of permethylated this compound hydride, (η⁵-C₅Me₅)₂ReH, has been accomplished using this method. acs.org In this procedure, rhenium metal is vaporized and co-condensed with pentamethylcyclopentadiene (C₅Me₅H). The resulting matrix is warmed, allowing the rhenium atoms to react with the ligand to form the desired this compound derivative. This solvent-free, direct approach can provide access to compounds that might otherwise be challenging to synthesize due to issues with precursor stability or solubility.

Advanced Structural Elucidation and Spectroscopic Characterization of Rhenocene Systems

X-ray Crystallographic Analysis of Rhenocene Complexes

Determination of Molecular Geometries and Coordination Environments

X-ray crystallography has been employed to determine the molecular structures of various this compound derivatives. For instance, the analysis of specific this compound complexes reveals the coordination geometry around the central rhenium atom. In the case of the ansa-rhenocene compound [Re{(η-C₅H₄)CMe₂(η-C₅H₄)}Cl], X-ray analysis showed an unsymmetrical molecular structure. rsc.org This asymmetry is highlighted by the angle formed by the Re-bridgehead carbon vector and the chlorine atom, which was found to be 170.4°. rsc.org Such studies are crucial for relating molecular structure to chemical reactivity and electronic properties.

Interactive Table: Selected Crystallographic Data for a this compound Complex You can filter and sort the data by clicking on the column headers.

Impact of Ansa-Bridging on Molecular Conformation and Distortions

The introduction of an ansa-bridge, which covalently links the two cyclopentadienyl (B1206354) rings, imposes significant conformational constraints on the this compound framework. X-ray diffraction studies on ansa-bridged this compound complexes, such as (η⁵-C₅H₄−SiMe₂−η⁵-C₅H₄)ReCH₃, have confirmed their molecular structures. acs.org The bridge induces a tilt in the Cp rings, leading to distortions from the parallel-ring geometry typical of unbridged metallocenes. This distortion can influence the electronic environment of the metal center and, consequently, the complex's reactivity. The structural changes caused by bridging are evident in the reduced symmetry of the molecule. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a fundamental tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the characterization of the ligand framework and the study of dynamic processes.

Proton and Carbon NMR for Ligand Framework Analysis

¹H and ¹³C NMR spectra are essential for confirming the identity and purity of this compound complexes. In ansa-bridged rhenocenes, the reduced symmetry of the cyclopentadienyl rings due to the bridge is readily observed in the NMR spectra. acs.org Instead of a single signal for all Cp protons (as might be expected in a highly symmetric, unbridged system), multiple distinct resonances appear, indicating different chemical environments for the protons on the rings. Similarly, the ¹³C NMR spectrum will show a greater number of signals for the ring carbons. The chemical shifts in both ¹H and ¹³C NMR provide valuable information about the electronic environment of the atoms within the ligand framework. acs.orgyoutube.com

Low-Temperature NMR for Characterization of Thermally Labile Species

Many organometallic reaction intermediates are thermally unstable at room temperature. Low-temperature NMR spectroscopy is a critical technique for observing and characterizing these transient or labile species. For example, the protonation of neutral rhenium methyl complexes can generate thermally labile methyl hydride complexes. acs.org By performing NMR experiments at low temperatures, the decomposition of these species can be slowed sufficiently to allow for their structural characterization. This technique has been successfully used to study this compound methyl hydride complexes, providing insights into their stability and structure. acs.org

Vibrational Spectroscopy (IR, Raman) in Probing Bonding Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The frequencies of molecular vibrations are sensitive to bond strengths and the masses of the bonded atoms. This makes vibrational spectroscopy a valuable tool for investigating the bonding interactions within this compound complexes, particularly the metal-ligand bonds.

The observed IR and Raman spectra for metallocenes like ruthenocene, a close structural analog of this compound, have been found to be consistent with a D₅d symmetry model, which describes the staggered conformation of the cyclopentadienyl rings. colab.ws Detailed assignments of the vibrational frequencies to specific fundamental modes of vibration have been made for these compounds. colab.wsscribd.com The strength of the metal-to-ligand bonding can be inferred from the vibrational frequencies. For instance, a stronger Re-Cp bond would be expected to have a higher vibrational frequency. The analysis of C-H and C-C stretching and bending modes within the Cp rings also provides information about the electronic state and aromaticity of the ligands upon coordination to the rhenium center. dalalinstitute.com

Interactive Table: Representative Vibrational Modes in Metallocenes This table shows typical vibrational frequency ranges for metallocenes, which are analogous to this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic absorption and emission spectra of this compound, while not as extensively documented as those of other metallocenes, can be understood by examining its electronic structure and by analogy with related d-electron metal sandwich compounds.

Analysis of Electronic Transitions and Excited States

The electronic transitions in this compound are complex due to the presence of metal d-orbitals and ligand π-orbitals, which can be involved in several types of transitions. The primary transitions of interest are metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions.

Theoretical studies and comparison with isoelectronic and isostructural analogues like ruthenocene provide insight into the expected electronic spectrum. The absorption spectrum is anticipated to feature high-energy bands in the ultraviolet region, primarily attributed to π → π* transitions within the cyclopentadienyl (Cp) ligands. Lower energy bands, extending into the visible region, are expected to arise from d-d transitions and charge-transfer bands.

Key Expected Electronic Transitions in this compound:

| Transition Type | Description | Expected Spectral Region |

| d-d Transitions | Excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the rhenium center. These are typically weak due to being Laporte-forbidden. | Visible |

| LMCT | Ligand-to-Metal Charge Transfer: Excitation of an electron from a cyclopentadienyl π-orbital to an empty or partially filled d-orbital of the rhenium. | UV-Visible |

| MLCT | Metal-to-Ligand Charge Transfer: Excitation of an electron from a d-orbital of the rhenium to an antibonding π-orbital of a cyclopentadienyl ligand. | UV-Visible |

| π → π | Excitation of an electron from a bonding to an antibonding π-orbital within the cyclopentadienyl rings. These are typically high-energy transitions. | Ultraviolet |

This table is based on theoretical predictions and analogies with similar metallocenes, as specific experimental data for this compound is limited.

The excited states resulting from these transitions are crucial in defining the photochemical and photophysical properties of this compound. For instance, population of a d-d excited state can lead to changes in the geometry of the molecule.

Ligand-to-Metal Charge Transfer (LMCT) Processes

Ligand-to-metal charge transfer (LMCT) processes are particularly significant in understanding the electronic structure of this compound. In an LMCT transition, electron density is moved from the cyclopentadienyl ligands to the rhenium center. researchgate.netnih.gov This process is more likely when the metal is in a high oxidation state and the ligand is electron-rich. nih.gov

For this compound, with rhenium in a formal +2 oxidation state (a d⁵ configuration), both LMCT and MLCT transitions are possible. The energy of the LMCT bands is sensitive to the nature of the substituents on the cyclopentadienyl rings. Electron-donating groups on the Cp rings would be expected to lower the energy of the LMCT transitions, causing a redshift in the absorption spectrum. Conversely, electron-withdrawing groups would increase the energy required for this transition, resulting in a blueshift.

The intensity of charge-transfer bands is typically much higher than that of d-d transitions because they are generally not subject to the same symmetry restrictions. nih.gov

Mass Spectrometry for Molecular Compositional Verification

High-resolution mass spectrometry is a powerful tool for confirming the molecular formula of this compound and for gaining insight into its fragmentation pathways, which can provide structural information.

The electron ionization mass spectrum of a metallocene is typically characterized by a prominent molecular ion peak (M⁺), which confirms the molecular weight of the compound. For this compound (C₁₀H₁₀Re), the expected m/z value for the molecular ion would be based on the sum of the atomic masses of its constituent atoms.

Fragmentation of the molecular ion often occurs through the sequential loss of the cyclopentadienyl ligands or fragments thereof. Common fragmentation patterns for metallocenes include the loss of a complete Cp ring or the loss of smaller hydrocarbon fragments from the rings.

Expected Fragmentation Pattern for this compound (Cp₂Re) in Mass Spectrometry:

| m/z Value (approx.) | Ion | Description |

| 317 | [C₁₀H₁₀Re]⁺ | Molecular Ion (Parent Peak) |

| 252 | [C₅H₅Re]⁺ | Loss of one cyclopentadienyl radical |

| 187 | [Re]⁺ | Loss of both cyclopentadienyl radicals |

This table presents a predicted fragmentation pattern. The m/z values are calculated using the most abundant isotopes of each element (¹²C, ¹H, and ¹⁸⁷Re). The relative abundances of these peaks would depend on the ionization energy and the specific mass spectrometer conditions.

The isotopic pattern of the molecular ion and its fragments would be characteristic of the presence of rhenium, which has two stable isotopes, ¹⁸⁵Re and ¹⁸⁷Re, with natural abundances of approximately 37.4% and 62.6%, respectively. This distinctive isotopic signature provides unambiguous confirmation of the presence of rhenium in the molecule.

Reactivity Profiles and Mechanistic Investigations of Rhenocene Compounds

Protonation and Hydride Chemistry of Rhenocene Derivatives

Protonation of neutral this compound alkyl complexes is a common route to generate cationic methyl hydride complexes. These species are often key intermediates in subsequent reactions, such as alkane elimination.

Formation and Stability of Cationic Methyl Hydride Complexes

Cationic this compound methyl hydride complexes are typically generated by the protonation of neutral rhenium methyl complexes. For instance, protonation of (η⁵-C₅H₄−SiMe₂−η⁵-C₅H₄)ReCH₃ with acids like [H(Et₂O)₂]B(Ar')₄ yields the corresponding cationic methyl hydride complex [(η⁵-C₅H₄−SiMe₂−η⁵-C₅H₄)Re(CH₃)H]B(Ar')₄. acs.org These complexes have been characterized at low temperatures using techniques such as NMR spectroscopy. acs.org

The stability of these cationic methyl hydride complexes can be influenced by structural modifications to the cyclopentadienyl (B1206354) rings. Ansa-bridged this compound complexes, where the two Cp rings are linked by a bridge, exhibit enhanced thermal stability compared to their unbridged analogues. acs.orgresearchgate.net For example, the SiMe₂-bridged methyl hydride complex [(η⁵-C₅H₄−SiMe₂−η⁵-C₅H₄)Re(CH₃)H]B(Ar')₄ shows greater stability at room temperature than unbridged complexes. acs.org This increased stability is attributed to the ansa bridge restricting the formation of the transition state required for reductive elimination. acs.org While unbridged complexes like Cp₂Re(CH₃)H eliminate methane (B114726) rapidly at room temperature, ansa-bridged analogues can be stable at 0 °C and show slower decomposition at room temperature (e.g., t₁/₂ = 2 h for the single Si ansa bridge complex). acs.org

Mechanisms of Alkane Elimination (e.g., Methane Elimination)

A significant reaction pathway for this compound alkyl hydride complexes is the reductive elimination of alkanes. Methane elimination from methyl hydride complexes is a well-studied example. Studies on the mechanism of methane elimination from cationic this compound methyl hydride complexes suggest that the reaction proceeds via rate-determining dissociation of methane. acs.org This is consistent with observations that the rate of methane elimination is independent of the counterion. acs.org The presence of an ansa bridge can significantly slow down the elimination of methane, as observed in analogous tungsten complexes and supported by the enhanced stability of ansa-rhenocene methyl hydride complexes. acs.org

Influence of Counterions on Reactivity and Stability

The nature of the counterion can play a role in the thermal stability of cationic this compound derivatives. Greater stability has been observed with counterions like B(Ar')₄⁻. acs.org However, the rate of methane elimination from certain methyl hydride complexes has been found to be independent of the counterion, supporting a mechanism involving rate-determining methane dissociation rather than a process directly involving the counterion. acs.org The influence of counterions on the stability of cationic metal complexes is a known phenomenon, affecting reaction mechanisms and kinetics. rsc.org

Oxidative Reactions of this compound

This compound compounds can undergo oxidative reactions, leading to changes in the oxidation state of the rhenium center and the formation of new Re-ligand bonds.

Reactions with Halogenating Agents and Strong Oxidants

Rhenium can exist in a wide range of oxidation states, from -1 to +7, with +4, +6, and +7 being common. examples.com This versatility contributes to its reactivity in oxidative processes. While specific detailed reactions of this compound itself with a wide variety of halogenating agents and strong oxidants are not extensively detailed in the provided search results, the general reactivity of rhenium compounds in oxidation reactions is established. For example, rhenium heptoxide (Re₂O₇) represents a high oxidation state of rhenium and is used in the preparation of other rhenium compounds. examples.com Oxidation reactions are also utilized in the synthesis of organometallic rhenium complexes from low-oxidation-state precursors like carbonyl derivatives. thieme-connect.de

Halogens are known to react with metals and organic compounds, typically acting as oxidizing agents. studymind.co.uklibretexts.org The reactivity of halogens decreases down Group 17. studymind.co.uk Strong oxidants like potassium permanganate (B83412) (KMnO₄) and osmium tetroxide (OsO₄) are commonly used in organic chemistry to cleave or functionalize double bonds through oxidative processes. libretexts.org Given the organometallic nature of this compound, reactions with such agents would likely involve complex redox pathways and potential ligand modifications.

Reactivity Towards C-Cl Bonds (e.g., Methylene (B1212753) Chloride, Freons)

The this compound cation, Cp₂Re⁺, is a highly reactive 16-electron fragment. acs.org This species has been observed to react with methylene chloride (CH₂Cl₂) even at low temperatures, resulting in the formation of complexes such as [Cp₂Re(CH₂Cl)Cl]⁺. acs.org This indicates that this compound derivatives, particularly cationic species, can undergo oxidative addition or related reactions involving the cleavage of C-Cl bonds in halogenated hydrocarbons like methylene chloride. While the term "Freons" is not explicitly mentioned in the search results in the context of this compound reactivity, Freons are also halogenated hydrocarbons containing C-Cl and/or C-F bonds. The observed reactivity with methylene chloride suggests a potential for similar interactions with other C-Cl containing compounds, although the specific outcomes would depend on the nature of the Freon and the this compound species. The resistance of some halogenated hydrocarbons like dichloromethane (B109758) and chloroform (B151607) towards nucleophilic substitution is attributed to electronic factors, but their reactivity towards highly electrophilic or coordinatively unsaturated metal centers can differ. stackexchange.com

Table 1: Selected this compound Compounds and Related Species Mentioned

| Compound Name | PubChem CID (Approximate/Representative) |

| This compound (Cp₂Re) | - (General term) |

| (η⁵-C₅H₄−SiMe₂−η⁵-C₅H₄)ReCH₃ | - (Specific complex, CID not readily available) |

| [(η⁵-C₅H₄−SiMe₂−η⁵-C₅H₄)Re(CH₃)H]B(Ar')₄ | - (Specific complex, CID not readily available) |

| Cp₂Re(CH₃)H | - (Specific complex, CID not readily available) |

| Cp₂Re⁺ | - (Cationic fragment) |

| [Cp₂Re(CH₂Cl)Cl]⁺ | - (Specific complex, CID not readily available) |

| Rhenium heptoxide (Re₂O₇) | 66145 |

| Methylene chloride (CH₂Cl₂) | 6344 |

Note: PubChem CIDs are provided for common or well-defined compounds where readily available. Specific organometallic complexes, especially those with complex ligand structures like ansa-bridges, may not have individual PubChem entries.

Data Table: Thermal Stability of this compound Methyl Hydride Complexes

| Complex Type | Ansa Bridge | Stability at 0 °C | Stability at Room Temperature | Half-life at Room Temperature |

| Unbridged this compound Methyl Hydride (e.g., Cp₂Re(CH₃)H) | No | Thermally labile | Rapid decomposition | Too rapid to observe |

| Ansa-Rhenocene Methyl Hydride | SiMe₂ | Stable | Decomposition evident | ~2 hours |

Detailed Research Findings:

Research has shown that the introduction of an ansa bridge in this compound complexes significantly impacts their thermal stability, particularly for methyl hydride derivatives. acs.orgresearchgate.net The SiMe₂ bridge in [(η⁵-C₅H₄−SiMe₂−η⁵-C₅H₄)Re(CH₃)H]B(Ar')₄ restricts the conformational changes necessary for the transition state of methane reductive elimination, thereby increasing the barrier for this process and enhancing stability. acs.org Mechanistic studies of methane elimination from cationic this compound methyl hydride complexes point towards a dissociative pathway where methane leaves in the rate-determining step, as the reaction rate is not influenced by the counterion. acs.org Furthermore, the highly electrophilic nature of the this compound cation Cp₂Re⁺ allows it to activate relatively inert C-Cl bonds, as demonstrated by its reaction with methylene chloride at low temperatures. acs.org This highlights the potential of cationic this compound species in C-H or C-halogen bond activation processes.

Photochemical Pathways and Dynamics

The photochemical behavior of this compound compounds, especially this compound hydride (Cp₂ReH) and related cyclopentadienyl rhenium carbonyl complexes, has been a subject of significant research, often employing techniques such as matrix isolation and time-resolved spectroscopy. These studies have revealed several key photochemical pathways.

Metal-Hydrogen (Re-H) Homolysis

One significant photochemical pathway observed for this compound hydride (Cp₂ReH) is the homolytic cleavage of the rhenium-hydrogen (Re-H) bond. Photolysis of Cp₂ReH in low-temperature matrices, such as argon or nitrogen, leads to the homolytic splitting of the Re-H bond, resulting in the formation of the this compound radical, [Cp₂Re] wikidata.orgamericanelements.comnih.govnih.gov. This generated this compound species exhibits a prominent emission spectrum attributed to ligand-to-metal charge transfer wikidata.orgamericanelements.com. The emission spectrum and its corresponding excitation spectrum are vibrationally resolved, showing progressions in the symmetric Cp-Re-Cp stretching mode wikidata.orgamericanelements.com. Metal-hydrogen bond homolysis is a widespread photochemical process in metal hydride complexes and is crucial for initiating reactions like C-H bond activation americanelements.comnih.govnih.gov.

Carbonyl Photodissociation and Ligand Exchange Processes

Photodissociation of carbonyl ligands is another important photochemical reaction observed in related cyclopentadienyl rhenium complexes, such as CpRe(CO)₃. Theoretical studies on CpRe(CO)₃ indicate that UV photoirradiation can lead to the extrusion of a CO ligand, generating the intermediate CpRe(CO)₂ nih.gov. In the case of the rhenium complex, theoretical evidence suggests that this photochemical decarbonylation primarily occurs via a singlet-state channel involving a conical intersection mechanism nih.gov. This contrasts with the analogous manganese complex, where both singlet and triplet state channels are possible depending on the irradiation wavelength nih.gov. Photodissociation of ligands like CO can compete with other photochemical pathways involving the metal-hydrogen bond or partial decoordination of cyclopentadienyl ligands in monohydride complexes americanelements.comnih.gov. Photolysis of CpRe(CO)₃ in inert matrices or in solution can lead to the reversible loss of a carbonyl ligand, forming CpRe(CO)₂ wikipedia.org. In the presence of ligands like N₂, CpRe(CO)₂N₂ can be formed irreversibly in N₂ matrices wikipedia.org.

Oxidative Hydrogen Migration and Subsequent Transformations

Photochemical reactions can also induce intramolecular rearrangements such as oxidative hydrogen migration. Studies on the photochemistry of CpRe(η²-C₅H₆)(CO)₂ in inert matrices have demonstrated the occurrence of oxidative hydrogen migration, leading to the formation of CpRe(η¹-C₅H₅)(CO)₂H wikipedia.org. This complex is subject to secondary photolysis, which can result in the sequential loss of CO and ring coordination, ultimately leading back to the this compound hydride species, Cp₂ReH wikipedia.org. Evidence suggests that the hydrogen transfer step in related solution reactions can occur in a single step wikipedia.org.

Photoreactivity in Low-Temperature Matrices

Low-temperature matrix isolation is a powerful technique used to study the photoreactivity of this compound compounds and to characterize transient intermediates. Photolysis of Cp₂ReH in argon or nitrogen matrices at low temperatures allows for the detection and spectroscopic characterization of the this compound radical [Cp₂Re] wikidata.orgamericanelements.comnih.govnih.gov. Laser-induced fluorescence studies on decamethylthis compound (B1670012) (ReCp*₂) in low-temperature matrices have provided insights into its electronic structure and photophysical properties, including its emission lifetime fishersci.ca. These matrix studies, combined with time-resolved spectroscopy, enable the determination of molecular structures and reaction rates of highly reactive intermediates that are difficult to study under normal conditions nih.govnih.gov.

Electrochemical Behavior and Redox Chemistry

The electrochemical behavior of this compound compounds involves various redox processes, including the formation of anionic and cationic species. These investigations provide information about the stability of different oxidation states and the potential for electron transfer reactions.

Anionic Species Formation via Electrochemical Reduction

Electrochemical reduction of dithis compound species, such as (Cp₂Re)₂, can lead to the formation of anionic this compound complexes. The irreversible two-electron electrochemical reduction of (Cp₂Re)₂ in tetrahydrofuran (B95107) (THF) has been shown to result in the formation of metastable [Cp₂Re]⁻ anions, accompanied by the cleavage of the Re-Re bond fishersci.co.ukrsc.org. The oxidation of these generated anions can regenerate monomeric this compound [Cp₂Re], with a reported standard potential (E⁰) of -1.06 V for the Cp₂Re⁰/⁺ redox transition fishersci.co.uk. The electrochemical reduction of metal complexes, including those of rhenium, is a key method for generating reduced species that can participate in further reactions, such as those involving small molecules like CO₂ nih.govnih.gov. While the specific electrochemical reduction of monomeric this compound (Cp₂Re) to its anion was not detailed, the formation of [Cp₂Re]⁻ from the dimer highlights the accessibility of anionic this compound species through electrochemical methods.

Data Table: Selected Photochemical and Electrochemical Processes of this compound Compounds

| Compound | Process | Conditions | Observed Outcome / Intermediate | Key Technique(s) |

| Cp₂ReH | Photolysis | Ar or N₂ matrix | Re-H homolysis, formation of [Cp₂Re] radical | Matrix Isolation, Emission Spectroscopy wikidata.orgamericanelements.comnih.govnih.gov |

| CpRe(CO)₃ | Photolysis | Matrix or Solution | CO photodissociation, formation of CpRe(CO)₂ | Theoretical calculations, Matrix Isolation nih.govwikipedia.org |

| CpRe(η²-C₅H₆)(CO)₂ | Photolysis | Inert matrix | Oxidative hydrogen migration, formation of CpRe(η¹-C₅H₅)(CO)₂H | Matrix Isolation wikipedia.org |

| (Cp₂Re)₂ | Electrochemical Reduction | THF | Formation of [Cp₂Re]⁻ anions, Re-Re bond cleavage | Electrochemistry fishersci.co.ukrsc.org |

| [Cp₂Re]⁻ | Electrochemical Oxidation | Not specified | Generation of monomeric Cp₂Re | Electrochemistry fishersci.co.uk |

| Decamethylthis compound (ReCp*₂) | Photolysis | Low-temperature matrix | Emission observed | Laser-induced fluorescence fishersci.ca |

Generation and Oxidation of Metastable this compound Species

The generation of metastable this compound species is a key area of investigation, providing insights into highly reactive intermediates. One method for accessing such species is through electrochemical generation. acs.org Another notable route involves the photolysis of decamethylthis compound hydride (Cp₂ReH), where Cp represents the pentamethylcyclopentadienyl ligand (η⁵-C₅Me₅). This photochemical reaction in pentane (B18724) solution leads to the formation of decamethylthis compound (Cp*₂Re) in a significant 60% isolated yield. acs.org This method currently stands as the sole known pathway for the synthesis of decamethylthis compound. acs.org Metastable species are generally characterized by their high-energy nature. acs.org Studies on related complexes indicate that one-electron oxidation can yield radical cations, which subsequently participate in coupling reactions. researchgate.net

Redox Transitions and Related Reactivity

Rhenium organometallic compounds exhibit a broad range of accessible oxidation states, spanning from -3 up to +7. thieme-connect.de Within this range, compounds with high and low oxidation states are more frequently encountered than those with intermediate oxidation states. thieme-connect.de The synthesis of cyclopentadienylrhenium complexes can be achieved through various methods, including oxidation or oxidative addition reactions involving low-oxidation-state carbonyl derivatives. thieme-connect.de The redox properties of this compound and its derivatives are intrinsically linked to their reactivity. userapi.comdntb.gov.ua The presence of redox-active ligands can play a crucial role in enabling multielectron reactivity in transition metal complexes. rsc.org Electron transfer processes can occur via different mechanisms, including inner sphere electron transfer, which can be facilitated by bridging ligands. csbsju.edu Furthermore, photo-oxidation and photo-reduction reactions are relevant to the chemistry of d⁵ transition metal complexes, a class that includes Re(II). researchgate.net

Carbon-Hydrogen (C-H) and Carbon-Carbon (C-C) Activation Reactions

This compound chemistry is implicated in the challenging but important transformations involving the activation of inert carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. These activation processes can occur under specific conditions, such as the co-condensation of rhenium atoms with hydrocarbons. thieme-connect.de Rhenium hydride and polyhydride compounds, in general, demonstrate catalytic potential in the activation of C-H bonds. thieme-connect.de The direct asymmetric catalytic functionalization of alkanes and arenes through C-H and C-C activation represents a significant frontier in the fields of organic synthesis, organometallic chemistry, and catalysis. scu.edu.cn

Specific to this compound, a cationic this compound-acetonitrile adduct, Cp₂Re(NCMe), has been shown to undergo C-H bond activation of hydrocarbons like benzene (B151609) and thiophene (B33073) when subjected to UV irradiation, yielding the corresponding activation products in high yields. acs.org C-H activation can subsequently lead to the formation of C-C bonds through various mechanisms, including oxidative pathways that often require the presence of oxidizing reagents, or reactions involving acidic C-H bonds, which may proceed via conventional condensation reactions. csic.es C-C bond activation itself can occur through pathways such as oxidative addition of C-C bonds to a transition metal center or beta-carbon elimination, with these processes being particularly relevant for strained ring systems. chemrxiv.org

Intramolecular Agostic Interactions

Intramolecular agostic interactions are a significant feature in organometallic chemistry, involving a stabilizing interaction between a coordinatively unsaturated metal center and a nearby C-H or X-H bond (where X is a heteroatom) within the same molecule. numberanalytics.comwikipedia.org This interaction is characterized as a three-center, two-electron bond, arising from the overlap between the two electrons in the C-H sigma bond and an empty d-orbital on the metal. wikipedia.org Agostic interactions play a crucial role in enhancing the stability of organometallic complexes, particularly those with low coordination numbers or significant coordinative unsaturation, by providing an additional bonding interaction. numberanalytics.com This stabilization contributes to both the thermodynamic and kinetic stability of the complex. numberanalytics.com Agostic interactions are also recognized for their involvement in the process of C-H bond activation. numberanalytics.com

Experimental characterization of agostic interactions is typically achieved through techniques such as crystallography and NMR spectroscopy. Crystallographic data often reveal C-H and metal-hydrogen bond distances that are elongated compared to typical single bonds, and the metal-hydrogen-carbon angle falls within a characteristic range of 90°–140°. wikipedia.org In ¹H NMR spectroscopy, the presence of an agostic interaction is often indicated by a signal shifted upfield into the region typically associated with hydride ligands, and a reduction in the one-bond C-H coupling constant (¹J_CH) compared to normal C-H bonds. wikipedia.org While intramolecular agostic interactions are well-established, the evidence for direct coordination of free hydrocarbon C-H bonds to transition metal centers is less common. researchgate.net Computational studies are also valuable tools for the characterization and understanding of agostic interactions. arxiv.org

External Hydrocarbon Coordination and Activation

While intramolecular agostic interactions are prevalent, the coordination of external, free hydrocarbon C-H bonds to transition metal centers is less frequently observed and documented. researchgate.net However, complexes involving coordinated alkanes are of considerable interest due to their relevance in homogeneous alkane activation reactions. researchgate.net As mentioned earlier, the co-condensation of rhenium atoms with hydrocarbons can lead to the activation of both C-H and C-C bonds. thieme-connect.de Furthermore, the photochemical activation of benzene and thiophene by a cationic this compound-acetonitrile adduct provides a specific example of external hydrocarbon activation mediated by a this compound species. acs.org

Hydrocarbyl Transformations and Stereochemical Control

Hydrocarbyl transformations occurring at the this compound (Cp₂Re) fragment are considered to be of significant relevance in organometallic chemistry. researchgate.netdntb.gov.ua A key aspect within this area is the understanding and control of stereochemistry, particularly in enantioselective transformations involving ligands bound to chiral-at-metal fragments, such as the [Cp'Re(NO)(PPh₃)]⁺ species. researchgate.net Studies have shown that enantiomerically pure rhenium complexes can participate in reactions that proceed with retention of configuration. thieme-connect.de The design and application of chiral catalysts, often featuring defined chiral pockets, are crucial strategies employed to control stereochemistry in the asymmetric functionalization of hydrocarbons. scu.edu.cn Despite advances, the asymmetric catalytic functionalization of alkanes and arenes remains a challenging yet active area of research. scu.edu.cn

Theoretical and Computational Studies on Rhenocene Electronic Structure and Reaction Dynamics

Density Functional Theory (DFT) Investigations of Rhenocene Complexes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of transition metal complexes. mdpi.com By approximating the many-electron problem to one of electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for the study of relatively large molecules like this compound. These studies provide valuable information on the electronic structure and spectroscopic parameters of this compound complexes.

Electronic Structure Analysis

DFT calculations offer a detailed picture of the molecular orbitals (MOs) in this compound, revealing the nature of the metal-ligand bonding and the distribution of electron density. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic properties. In ruthenocene, a close analogue of this compound, DFT studies have shown that the HOMO is primarily metal-based with significant contributions from the cyclopentadienyl (B1206354) (Cp) rings, while the LUMO is largely localized on the Cp ligands. This electronic configuration is crucial in understanding the electrochemical behavior and reactivity of these metallocenes.

Substituents on the cyclopentadienyl rings can significantly alter the electronic structure. researchgate.net Electron-donating groups increase the energy of the HOMO, making the complex easier to oxidize, whereas electron-withdrawing groups have the opposite effect. researchgate.net DFT calculations can quantify these effects by analyzing the changes in orbital energies and charge distribution upon substitution.

Prediction of Spectroscopic Parameters (e.g., Ionization Energies, d-d Transitions)

A key application of DFT is the prediction of spectroscopic parameters that can be directly compared with experimental data.

Ionization Energies: The energy required to remove an electron from a molecule, its ionization energy, can be estimated using DFT by calculating the energy difference between the neutral molecule and its cation (the ΔSCF method). ubc.ca Alternatively, Koopmans' theorem provides a simpler, though often less accurate, approximation where the ionization energy is related to the energy of the HOMO. DFT calculations on metallocenes have been instrumental in assigning photoelectron spectra and understanding the nature of the ionized states.

Below is a table showcasing DFT-calculated orbital energies for ruthenocene-containing β-diketone ligands, which are related to their ionization properties. By convention, DFT-calculated orbital energies have negative signs and are inversely related to XPS binding energies. mdpi.com

| R Group in RcCOCH₂COR | Calculated Average Ru (3p-π) MO Energy (eV) |

| CH₃ | -447.62 |

| Rc | -447.66 |

| Fc | -447.70 |

Data sourced from DFT calculations on ruthenocene-containing β-diketones, which serve as a model for understanding the electronic properties of this compound derivatives. mdpi.com

d-d Transitions: Electronic transitions between d-orbitals of the metal center, known as d-d transitions, are often observed in the UV-Vis spectra of transition metal complexes. Time-dependent DFT (TD-DFT) is a powerful method for calculating the energies and intensities of these electronic excitations. ubc.ca For metallocenes, these calculations can help to assign the bands observed in their electronic absorption spectra and provide insight into the excited state electronic structure.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. By mapping out the potential energy surface, researchers can identify stable intermediates, transition states, and the most likely pathways for a given transformation.

Potential Energy Surface Analysis of Photochemical Reactions

Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an excited electronic state. The subsequent evolution of the molecule on the excited-state potential energy surface (PES) determines the reaction outcome. mdpi.com A potential energy surface is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. nih.gov

Computational methods can be used to calculate the PES for both the ground and excited states of this compound. mdpi.comnih.gov The topography of these surfaces, including the location of minima (corresponding to stable species) and saddle points (corresponding to transition states), dictates the preferred reaction pathways. mdpi.com For photochemical reactions, points where the ground and excited state surfaces intersect, known as conical intersections, are of particular importance as they provide a mechanism for the molecule to return to the ground state, often leading to product formation.

Analysis of Transition States in this compound Reactivity

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a chemical reaction. youtube.comyoutube.com Characterizing the geometry and energy of the transition state is crucial for understanding reaction rates and selectivity. Computational methods allow for the direct calculation of transition state structures and their associated activation energies.

For reactions involving this compound, such as ligand substitution or electrophilic attack, DFT calculations can be employed to locate the relevant transition states. youtube.com Analysis of the transition state structure can reveal key details about the reaction mechanism, such as which bonds are being formed and broken and the role of steric and electronic effects.

Strain Energy Calculations in Ansa-Bridged Rhenocenes

Ansa-metallocenes are derivatives in which the two cyclopentadienyl rings are linked by a bridging group. wikipedia.org This bridge imposes significant geometric constraints on the molecule, leading to a distortion from the ideal geometry of the unbridged analogue. This distortion induces strain energy within the molecule, which can have a profound impact on its reactivity and properties.

The primary structural consequence of the ansa-bridge is a tilting of the cyclopentadienyl rings towards each other. wikipedia.org The degree of this tilt is dependent on the length and nature of the bridging group. researchgate.net For instance, shorter bridges will generally lead to a greater degree of ring tilt and, consequently, higher strain energy.

Computational methods can be used to quantify the strain energy in ansa-bridged rhenocenes. This is typically done by comparing the energy of the constrained ansa-rhenocene with that of a hypothetical, strain-free reference compound. The difference in energy is attributed to the strain induced by the bridge. These calculations can help to rationalize the observed reactivity of ansa-rhenocenes, as the release of strain energy can provide a thermodynamic driving force for certain reactions.

Below is a table comparing the cyclopentadienyl ring tilt angles in a standard metallocene and an ansa-metallocene, illustrating the structural distortion caused by the bridge.

| Compound | Angle between Cp Rings |

| Titanocene Dichloride | 58.5° |

| Me₂Si(C₅H₄)₂TiCl₂ (ansa-titanocene) | 51.2° |

This data for titanocene derivatives illustrates the ring tilt effect in ansa-metallocenes, a principle that applies to ansa-rhenocenes as well. wikipedia.org

Molecular Modeling of this compound Systems

Molecular modeling of this compound, Cp₂Re, presents a unique set of challenges and points of interest for computational chemists, primarily stemming from its nature as a 17-electron, open-shell radical. Unlike its stable 18-electron counterparts such as ruthenocene and ferrocene (B1249389), the electronic structure of this compound is defined by an unpaired electron in its frontier molecular orbitals. This fundamental difference dictates its geometry, reactivity, and the theoretical approaches required for accurate modeling.

Theoretical and computational studies are crucial for understanding systems like this compound, which are difficult to isolate and characterize experimentally. The primary tool for modeling such organometallic complexes is Density Functional Theory (DFT), which provides a balance between computational cost and accuracy for predicting electronic structures and geometries.

Electronic Configuration and the Jahn-Teller Effect

The molecular orbital (MO) diagram for a typical metallocene in an eclipsed (D₅h) or staggered (D₅d) geometry shows the highest occupied orbitals are derived from the metal's d-orbitals, splitting into a₁' (or a₁g), e₂' (or e₂g), and e₁' (or e₁g) sets. For Rhenium, a Group 7 element with a d⁷ configuration, the 17 valence electrons of this compound fill these orbitals, leading to a configuration of (a₁g)²(e₂g)³ or (e₂g)⁴(a₁g)¹. In either case, the ground electronic state is degenerate (a ²E₂g state if the unpaired electron is in the e₂g orbitals), which has profound structural implications.

Ring Tilting: The two cyclopentadienyl (Cp) rings may tilt relative to each other.

Asymmetric M-C Bonds: The Rhenium-carbon bond distances are no longer all equivalent. The distortion may lead to a combination of shorter and longer Re-C bonds.

Ring Slippage: One or both Cp rings may slip sideways from a pure η⁵-coordination mode.

The accurate modeling of this compound systems, therefore, requires computational methods that can adequately handle this symmetry breaking. The choice of DFT functional and basis set is critical, as it has been shown in studies of related metallocenes that these choices can significantly influence the predicted orbital energy levels and, consequently, the optimized geometry. core.ac.uk

Table 1: Theoretical Electronic Configuration of this compound

| Property | Description |

|---|---|

| Metal Center | Rhenium (Re) |

| Metal d-electron count | 7 |

| Ligands | 2 x Cyclopentadienyl (Cp⁻) |

| Total Valence Electrons | 7 (from Re) + 10 (from 2xCp⁻) = 17 |

| Typical MO Configuration | (a₁g)²(e₂g)³ |

| Resulting Ground State | ²E₂g (Degenerate) |

| Predicted Consequence | Jahn-Teller Distortion |

Research Findings from Computational Models

While specific, in-depth computational studies exclusively focused on neutral this compound are limited in published literature, the theoretical framework for 17-electron metallocenes is well-established. researchgate.net Computational models would be employed to quantify the extent of the Jahn-Teller distortion and predict its spectroscopic consequences.

Key parameters that molecular modeling would aim to determine include the precise bond lengths and angles of the distorted geometry, the energy difference between the distorted and the hypothetical high-symmetry structures (the Jahn-Teller stabilization energy), and the distribution of spin density from the unpaired electron across the molecule. In such radical species, the spin density is often not confined to the metal center but is delocalized onto the cyclopentadienyl rings.

Table 2: Comparison of Idealized vs. Expected Distorted Geometries of this compound from Molecular Modeling

| Parameter | Idealized High-Symmetry (D₅d) | Jahn-Teller Distorted (e.g., C₂v) |

|---|---|---|

| Symmetry | D₅d | C₂v or other low symmetry |

| Re-C Bond Distances | All equivalent | Multiple sets of non-equivalent distances |

| Cp Ring Position | Parallel and staggered | Tilted or slipped |

| Electronic State | Degenerate (²E₂g) | Non-degenerate |

| Relative Energy | Higher | Lower (more stable) |

Ultimately, molecular modeling serves as an indispensable tool for exploring the nuanced structure and electronic properties of reactive species like this compound. It provides a theoretical foundation for understanding its behavior and guides further experimental efforts.

Diversification of Rhenocene Architectures: Derivatives and Analogues

Cyclopentadienyl (B1206354) Ligand Modification Strategies

Substitution with Alkyl, Silyl (B83357), and Other Organic Moieties

Substitution of hydrogen atoms on the cyclopentadienyl rings with alkyl, silyl, or other organic moieties is a common strategy for modifying metallocene properties. These substituents can influence the electron density on the Cp ring and, consequently, the rhenium atom, through inductive and hyperconjugative effects. Steric bulk introduced by larger substituents can also kinetically stabilize complexes that might otherwise be less stable ilpi.comchemistryviews.org.

For rhenocene, substitution at the cyclopentadienyl rings has been achieved. For instance, complexes of this compound with substitution have been prepared from Cp₂Re−Me through dilithiation of the Cp rings followed by reaction with chlorosilanes like Me₂SiCl₂ or Cl(SiMe₂)₂Cl acs.org. This method has been used to synthesize ansa-bridged species, which are discussed in more detail in Section 6.2 acs.org. The introduction of silyl groups, such as trimethylsilyl (B98337) (SiMe₃) substituents, can also be achieved, providing a means to evaluate the inductive effects of silicon substitution on the this compound core acs.org. The use of bulky cyclopentadienyl ligands, such as the pentamethylcyclopentadienyl ligand (Cp), is a well-established technique in organometallic chemistry to enhance the stability of complexes, a principle applicable to this compound chemistry, although specific examples of Cp-substituted rhenocenes were not detailed in the provided text ilpi.comchemistryviews.org.

Pendent Ligand Integration for Enhanced Functionality

Integrating pendent ligands onto the cyclopentadienyl framework allows for the introduction of additional coordination sites or functional groups that can impart new properties or reactivity to the this compound complex. This approach goes beyond simple substitution by creating more complex ligand architectures tethered to the Cp ring. While specific examples of pendent ligand integration in this compound were not extensively detailed in the provided search results, the concept of linking multiple metallocenyl substituents onto a single cyclopentadienyl ligand has been explored in other systems like termetallocenes, illustrating the potential for creating multi-metallic or functionally integrated systems based on metallocene units wikipedia.org. Such strategies could conceptually be applied to this compound to create more elaborate molecular architectures with tailored functionalities.

Ansa-Rhenocene Congeners with Varied Bridging Units

Ansa-metallocenes are characterized by a bridge connecting the two cyclopentadienyl rings, imposing a bent geometry on the metallocene core. This structural constraint can significantly impact the electronic structure and reactivity compared to their unbridged counterparts. Ansa-rhenocene congeners have been synthesized with different bridging units.

Carbon and Silicon-Based Bridges

Carbon and silicon-based bridges are common in ansa-metallocene chemistry. For this compound, the synthesis of ansa-bridged species with silicon-based bridges has been reported. Reaction of dilithiated Cp₂Re−Me with dichlorosilanes such as Me₂SiCl₂ or Cl(SiMe₂)₂Cl yields ansa-rhenocene complexes with one or two dimethylsilyl (SiMe₂) groups in the bridge, respectively acs.org. The structure of (η⁵-C₅H₄−SiMe₂−η⁵-C₅H₄)ReCH₃ has been confirmed by X-ray diffraction acs.org.

Carbon-bridged ansa-rhenocenes have also been synthesized. For example, the ansa-rhenocene compound [Re{(η-C₅H₄)CMe₂(η-C₅H₄)}Cl] has been prepared by the reaction of ReCl₅ with [K₂(C₅H₄)CMe₂(C₅H₄)] researchgate.net. X-Ray crystallography has shown that the molecular structure of this complex is unsymmetrical researchgate.net.

The presence of an ansa bridge can lead to marked differences in reactivity compared to non-ansa analogues, which is attributed to modifications in the electronic structure as a consequence of the bridge researchgate.net. Studies on related ansa-metallocenes, such as those of molybdenum and tungsten, have shown that ansa bridges can significantly stabilize alkyl hydride complexes acs.org. In the case of this compound, the thermal stability of the methyl hydride complex with a single silicon atom in the ansa bridge is enhanced compared to the unbridged analogues acs.org.

Exploration of Boron-Bridged Analogues and Their Reactivity

Boron-bridged ansa-metallocene complexes represent another class of bridged systems, known for the Lewis acidity of the boron center. While direct examples of boron-bridged rhenocenes are not explicitly detailed in the provided information, the chemistry of boron-bridged group 4 ansa-metallocenes has been explored researchgate.netresearchgate.net. These studies indicate that boron bridges are generally more reactive than carbon and silicon bridges due to their Lewis acidity and are more vulnerable to cleavage by nucleophilic agents researchgate.netresearchgate.net.

The exploration of boron-bridged analogues in this compound chemistry would conceptually involve synthesizing complexes where a boron atom or a boron-containing group bridges the two cyclopentadienyl rings. Based on the reactivity observed in other boron-bridged metallocenes, such this compound analogues would likely exhibit distinct reactivity patterns, potentially participating in reactions influenced by the Lewis acidic boron center researchgate.netresearchgate.net. Further research would be needed to synthesize and characterize these hypothetical boron-bridged rhenocenes and investigate their unique chemical behavior.

Heteroatomic Cyclopentadienyl Analogues in this compound Chemistry (Conceptual Discussion)

The concept of incorporating heteroatoms into the cyclopentadienyl ring to create heteroatomic Cp analogues has been explored in the context of other metallocenes, such as ferrocene (B1249389) and ruthenocene wikipedia.orgrsc.org. This involves replacing one or more carbon atoms in the five-membered ring with heteroatoms like nitrogen, phosphorus, or silicon. These heteroatomic ligands can significantly alter the electronic properties, coordination behavior, and reactivity of the resulting complexes compared to their all-carbon cyclopentadienyl counterparts.

For example, azaferrocene contains a nitrogen atom in one of the five-membered rings, while phosphametallocenes incorporate phosphorus atoms wikipedia.org. Ruthenocene-type complexes bearing a plumbole ligand (a five-membered ring containing lead) have also been synthesized and studied rsc.org.

Mixed-Valence this compound Systems and Their Interconversion

Mixed-valence complexes are compounds containing an element in more than one oxidation state. nih.gov In organometallic chemistry, this often involves metal centers in different oxidation states linked by bridging ligands or direct metal-metal interactions. Such systems are of interest due to their unique electronic and magnetic properties, often exhibiting intervalence charge transfer (IVCT) bands in their electronic spectra and magnetic exchange coupling. nih.govnih.gov The degree of interaction between the metal centers in mixed-valence complexes can be classified according to the Robin-Day classification, ranging from Class I (localized valences) to Class III (delocalized valences). nih.gov

While extensive detailed research specifically on mixed-valence this compound systems and their interconversion is not widely represented in the immediately available literature, the chemistry of this compound and its derivatives suggests the potential for such species to exist and be studied. This compound itself contains rhenium in a formal +2 oxidation state. Derivatives, such as the mixed-ring this compound hydride complex (.eta.5-cyclopentadienyl) (.eta.5-pentamethylcyclopentadienyl)hydridorhenium, and decamethylthis compound (B1670012) (.eta.5-C5Me5)2Re have been synthesized and characterized. iupac.orgnih.govnih.gov The existence of this compound derivatives with rhenium in different oxidation states, such as Re(I) in complexes like [ErIII(ReICp2)3], hints at the possibility of constructing systems where rhenium centers in different oxidation states are present within or linked to this compound frameworks. iupac.org

The concept of mixed valency has been explored in analogous metallocene systems, such as the biferrocenium cation, which is classified as a type II mixed-valence complex. nih.gov This analogy suggests that linked this compound units with rhenium in different oxidation states could also exhibit mixed-valence behavior. The interconversion in mixed-valence systems typically involves intramolecular electron transfer between the metal centers. nih.gov This process can be influenced by the nature of the bridging ligand, the surrounding environment, and external stimuli. nih.govnih.gov

Characterization of mixed-valence systems often involves techniques such as UV-Vis-NIR spectroscopy to observe IVCT bands, electron paramagnetic resonance (EPR) spectroscopy to study the electronic and spin states, and magnetic susceptibility measurements to probe magnetic interactions. nih.govnih.govbioregistry.io Electrochemical methods, such as cyclic voltammetry, can also be used to generate and study mixed-valence species by stepwise oxidation or reduction.

Although specific data tables detailing the properties and interconversion of mixed-valence this compound systems were not found in the provided search results, research on related mixed-valence rhenium complexes, such as binuclear rhenium(IV, V) compounds like [Re2OCl10]3-, demonstrates the study of magnetic properties and electronic transitions in mixed-valence rhenium species. bioregistry.io These studies highlight the complex interplay of electronic structure, magnetic interactions, and spectroscopic features in such systems.

Further research is needed to fully explore the potential for mixed-valence behavior in this compound-based systems and to understand the mechanisms of electron interconversion within these complexes.

Advanced Applications of Rhenocene in Chemical Science

Catalytic Applications in Organic Transformations

The catalytic applications of rhenocene in organic transformations are not widely documented in scientific literature. Much of the research in this area has focused on other metallocenes or different types of ruthenium and rhenium complexes. The following sections address the specified catalytic areas in the context of this compound.

Olefin Polymerization and Stereoregular Polymer Synthesis

There is limited evidence in peer-reviewed literature demonstrating the use of this compound as a primary catalyst for olefin polymerization or the synthesis of stereoregular polymers. While metallocene-based catalysts, particularly those of early transition metals like zirconium and titanium, are renowned for their role in Ziegler-Natta type polymerizations, the heavier, electron-rich nature of rhenium in this compound results in different electronic and steric properties. Some research has noted that this compound has been investigated as a potential photoinitiator for polymerization reactions, a role distinct from that of a catalyst that directly participates in the polymer chain growth. wikipedia.org This suggests that under photochemical conditions, this compound may generate species that can initiate polymerization, but this application remains an area of nascent research.

Alkene Metathesis and Ring-Opening Polymerization Catalysis

The field of alkene metathesis and Ring-Opening Metathesis Polymerization (ROMP) is largely dominated by well-defined ruthenium and molybdenum alkylidene complexes, famously known as Grubbs' and Schrock catalysts, respectively. There are no significant reports of the compound this compound itself being an effective catalyst for these transformations. The mechanism of olefin metathesis requires the formation of a metal-alkylidene (metal-carbene) species and subsequent [2+2] cycloaddition with an olefin. The inherent stability of the this compound sandwich structure makes the generation of a catalytically active, open-coordination site for such a mechanism challenging under typical conditions.

Role in C-H Bond Activation Processes

Direct C-H bond activation is a powerful tool in organic synthesis, and various transition metal complexes, including many based on ruthenium, are known to catalyze such reactions. diva-portal.orgmdpi.com However, the application of this compound as a catalyst for C-H bond activation is not a well-established area of research. The stability of the bis(cyclopentadienyl)rhenium structure generally renders it less reactive towards the oxidative addition of C-H bonds, which is a common mechanistic step in these catalytic cycles. Research in this domain has instead focused on other types of rhenium complexes, often in different oxidation states and with different ligand sets that are more amenable to facilitating C-H activation.

Hydrocarbon Functionalization

Similar to C-H bond activation, the broader field of hydrocarbon functionalization catalyzed by this compound is not extensively documented. The conversion of inert hydrocarbons into more valuable functionalized molecules is a significant challenge in catalysis. While various organometallic complexes are explored for this purpose, this compound's stability and reluctance to break its cyclopentadienyl-metal bonds limit its documented applications as a catalyst in this context.

Hydrogenation and Related Catalytic Cycles

Catalytic hydrogenation is a fundamental process in organic chemistry, with numerous homogeneous and heterogeneous catalysts being employed. tcichemicals.comrsc.org There is a lack of substantial research demonstrating the efficacy of this compound as a catalyst for hydrogenation reactions. The catalytic cycle for hydrogenation typically involves the coordination and activation of both hydrogen and the unsaturated substrate. The coordinatively saturated nature of the this compound sandwich complex makes it an unlikely candidate for such catalytic processes without significant modification or decomposition.

Integration in Advanced Materials Science

While the direct catalytic applications of this compound are limited, its incorporation into the structure of advanced materials, particularly polymers, has been a more fruitful area of investigation. In this context, this compound is used as a building block or a pendant group to impart specific properties to the resulting material, rather than acting as a catalyst for the polymerization itself. researchgate.net

The integration of organometallic moieties like this compound into polymer backbones can lead to materials with unique redox, optical, and thermal properties. These "metallopolymers" are of interest for applications in electronics, sensors, and as precursors to ceramic materials.

Research has shown the synthesis of polymers with this compound units attached as pendant groups to the main polymer chain. researchgate.net These materials can be synthesized using methods like ring-opening metathesis polymerization (ROMP), where a monomer containing a this compound unit is polymerized using a suitable catalyst (such as a Grubbs' catalyst). The resulting polymers possess the redox-active this compound unit, which can undergo electrochemical changes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀Re |

| Molar Mass | 315.39 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 303-305 °C |

| Boiling Point | Sublimes at 200 °C |

The electrochemical behavior of this compound is distinct from its lighter analogue, ferrocene (B1249389). It typically undergoes a stable two-electron oxidation process, which can be a desirable feature when incorporated into materials for charge storage or redox-switching applications. nih.gov The thermal stability of this compound also contributes to the robustness of the resulting polymers. The development of heterobimetallic polymers, which contain this compound and another metallocene (like ferrocene) in the same polymer chain, allows for the fine-tuning of the material's electrochemical and photophysical properties. researchgate.net

Precursors for Metallopolymer Synthesis

The incorporation of metal complexes into polymer backbones gives rise to metallopolymers, materials with unique redox, electronic, and ceramic-precursor properties. While polymers containing this compound are not yet widely reported, the synthetic strategies used for analogous metallocenes, such as ferrocene and ruthenocene, provide a clear blueprint for the potential development of this compound-based macromolecules. researchgate.net

Primary synthesis routes for metallocene-containing polymers involve methods like Ring-Opening Metathesis Polymerization (ROMP) and Acyclic Diene Metathesis (ADMET) polymerization. researchgate.net These techniques are effective for creating unsaturated main-chain metallopolymers. For instance, the ROMP of strained, silicon-bridged nih.govferrocenophanes is a well-established method for producing high molecular weight poly(ferrocenylsilanes). Similarly, ADMET polymerization of metallocene-dienes using catalysts like Schrock or Grubbs catalysts offers another pathway to these materials. researchgate.net

It is hypothesized that appropriately functionalized this compound monomers, such as a this compound-containing diene or a strained rhenocenophane, could serve as precursors in these polymerization reactions. The resulting poly(rhenocenylenes) would be expected to exhibit distinct material properties owing to the presence of the third-row transition metal, potentially offering enhanced thermal stability or different electrochemical behavior compared to their lighter congeners.

Table 1: Established Polymerization Methods for Metallocene-Based Polymers

| Polymerization Method | Monomer Type | Catalyst Example | Resulting Polymer Type |

|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Strained Metallocenophanes | Grubbs' Catalyst | Main-chain metallopolymer |

| Acyclic Diene Metathesis (ADMET) | Metallocene-dienes | Schrock Catalyst | Unsaturated main-chain metallopolymer |

Development of Photoresponsive Materials and Sensors

Metallocenes, particularly ferrocene, are widely used as redox-active components in electrochemical sensors. mdpi.comresearchgate.net The reversible Fe(II)/Fe(III) redox couple provides a distinct and reliable electrochemical signal that can be modulated by the binding of an analyte to a receptor unit attached to the ferrocene scaffold. mdpi.com Ruthenium complexes, on the other hand, are well-known for their valuable photophysical properties, which are exploited in the design of fluorescent and luminescent sensors. mdpi.comresearchgate.net